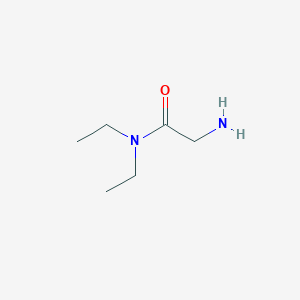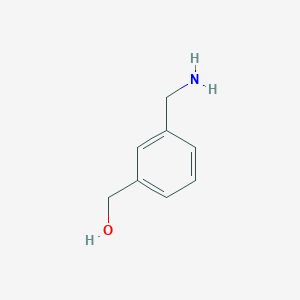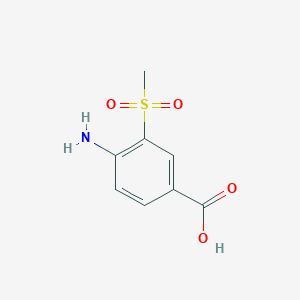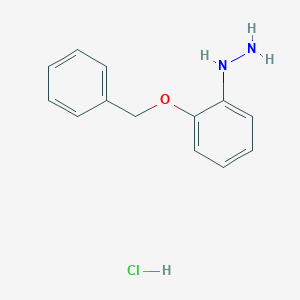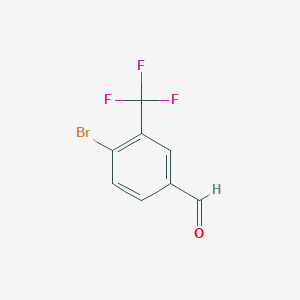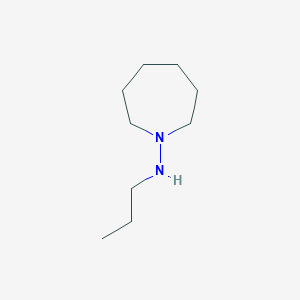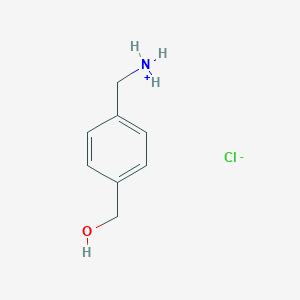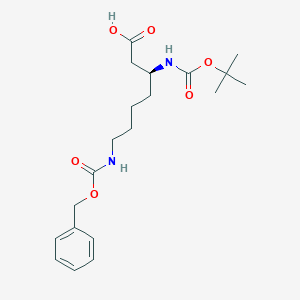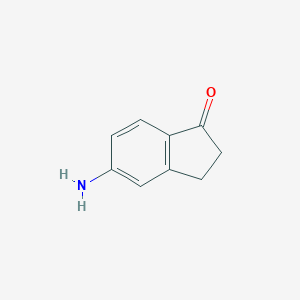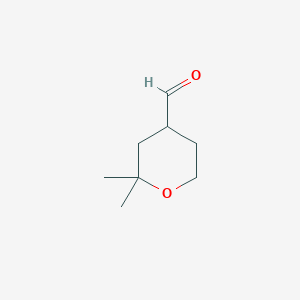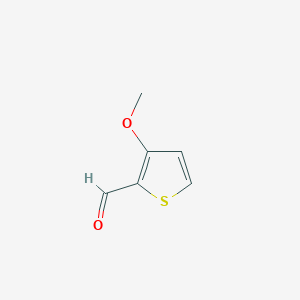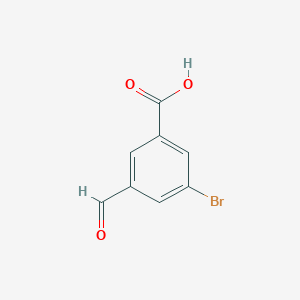
3-Bromo-5-formylbenzoic acid
Vue d'ensemble
Description
3-Bromo-5-formylbenzoic acid is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 . It is a solid substance that is stored at temperatures between 2-8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-formylbenzoic acid is represented by the InChI code1S/C8H5BrO3/c9-7-2-5 (4-10)1-6 (3-7)8 (11)12/h1-4H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-5-formylbenzoic acid is a solid substance . and should be stored at temperatures between 2-8 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-Bromo-5-formylbenzoic acid and similar compounds are utilized in the synthesis of various biologically significant compounds. For example, efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate in the production of biologically important compounds, has been achieved from related bromo compounds using continuous flow-flash chemistry (Seto et al., 2019).
- This compound and its analogs are involved in nucleophilic substitution reactions. For instance, isomeric formyl-substituted selenols and thiols are obtained by substituting the bromine atom in analogous bromo-formyl compounds, which are further used to synthesize various Schiff bases (Litvinov et al., 1979).
Molecular Recognition Studies
- 3-Bromo-5-formylbenzoic acid derivatives are used in molecular recognition studies. For example, molecular adducts involving its derivatives show specific interaction patterns through hydrogen bonding, which are crucial in understanding molecular recognition processes (Varughese & Pedireddi, 2006).
Enzyme Engineering
- Derivatives of 3-Bromo-5-formylbenzoic acid are used as molecular probes in enzyme engineering. They help in understanding the reaction dynamics between transketolase and aromatic aldehydes, which is significant in biochemical research (Payongsri et al., 2012).
Synthesis of Heterocyclic Compounds
- 3-Bromo-5-formylbenzoic acid and its analogs play a role in the synthesis of heterocyclic compounds, such as isothiocoumarin derivatives. These compounds have potential applications in pharmaceuticals and organic chemistry (Pokhodylo et al., 2010).
Safety And Hazards
The safety information for 3-Bromo-5-formylbenzoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
3-bromo-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFXEXFUWOVHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-formylbenzoic acid | |
CAS RN |
398119-27-2 | |
| Record name | 3-Bromo-5-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

